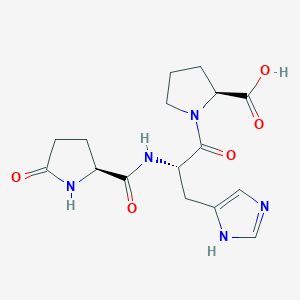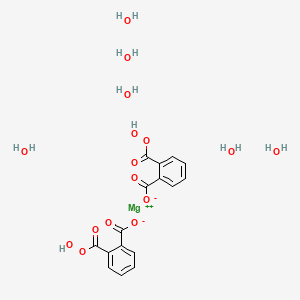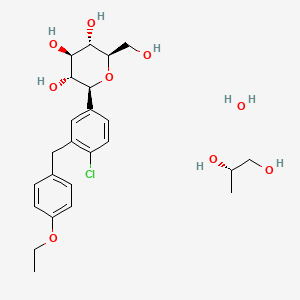
Trh-OH
Vue d'ensemble
Description
Trh-OH is a useful research compound. Its molecular formula is C16H21N5O5 and its molecular weight is 363.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality Trh-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trh-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Development of Measurement Techniques : A specific radioimmunoassay was developed for measuring TRH-OH, facilitating studies on its inactivation and metabolism in serum. It was found that TRH-OH is inactivated in a similar fashion to TRH (Visser, Klootwijk, Docter, & Hennemann, 1975).
Enzymatic Formation and Degradation : Research indicated that TRH-OH is formed from TRH by an amidase in rat hypothalamus. The cortex had the highest rate of TRH-OH production, and once formed, TRH-OH was stable and did not undergo further degradation, suggesting its importance in enzymic degradation of TRH in the brain (Griffiths, Kelly, Klootwijk, & Visser, 1980).
Presence in Pancreas : Studies showed the presence of immunoreactive TRH-OH in the pancreas of newborn rats, indicating that TRH biosynthesis occurs through a large molecule precursor. It was suggested that TRH-OH is the COOH-terminal sequence of this protein (Ouafik, Dutour, Castanas, Boudouresque, & Oliver, 1985).
Role in Brain : Concentrations of TRH and TRH-OH in the brain, as well as the activities of enzymes involved in their degradation, were investigated to understand their roles in the central nervous system. It was found that synthetic TRH is degraded to TRH-OH in rodent brain tissue (Emerson, Vogel, & Currie, 1980).
Interaction with Neuronal Channels : TRH and TRH-OH were found to interact with Na+ channels in mammalian septal neurons, indicating a potential role in modulating neuronal activity. TRH-OH was more effective than TRH in reducing peak Na+ current amplitude (López-Barneo, Castellano, & Toledo-Aral, 1990).
Inactivation Mechanisms in Brain and Serum : The mechanisms of TRH inactivation by peptidases in human postmortem brain were studied, revealing insights into the dynamics of TRH and its analogues in neurological disorders (Griffiths, Baris, Visser, & Klootwijk, 1985).
Pharmacokinetics in Rats : The pharmacokinetics of TRH and TRH-OH were compared in rats, providing information on their metabolic clearance rates, half-life of disappearance, and volume of distribution (Safran, Wu, Matys, Alex, & Emerson, 1984).
Propriétés
IUPAC Name |
(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O5/c22-13-4-3-10(19-13)14(23)20-11(6-9-7-17-8-18-9)15(24)21-5-1-2-12(21)16(25)26/h7-8,10-12H,1-6H2,(H,17,18)(H,19,22)(H,20,23)(H,25,26)/t10-,11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYONPBTNRIEBA-SRVKXCTJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Proline, 5-oxo-L-prolyl-L-histidyl- | |
CAS RN |
24769-58-2 | |
| Record name | Acid-TRH | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24769-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1R,2R,3R,7R,9S,10R,11S,12S)-3,10,11-trihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one](/img/structure/B8033603.png)

![[N-[(1R,2R)-2-(Amino-kappaN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kappaN]chloro[(1,2,3,4,5,6-eta)-1-methyl-4-(1-methylethyl)benzene]-ruthenium](/img/structure/B8033616.png)




![Zinc, bis[(2S)-2-(hydroxy-kappaO)propanoato-kappaO]-, (T-4)-](/img/structure/B8033649.png)


